molecular formula C32H27NO3 B5458008 2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione

2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione

Cat. No.: B5458008
M. Wt: 473.6 g/mol
InChI Key: PRADYHBINFRKCV-FMQUCBEESA-N
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Description

2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione is a complex organic compound that features a combination of anthracene, phenylethenyl, and tert-butyl groups

Preparation Methods

The synthesis of 2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through Friedel-Crafts acylation of benzene derivatives followed by cyclization.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Anilino Group: The anilino group is attached through nucleophilic substitution reactions, where aniline derivatives react with halogenated anthracene intermediates.

    Formation of the Phenylethenyl Group: The phenylethenyl group is introduced via Heck or Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with alkenes or boronic acids.

    Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Chemical Reactions Analysis

2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the anthracene or phenylethenyl rings, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.

Scientific Research Applications

2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Photochemistry: Its ability to absorb and emit light at specific wavelengths makes it useful in photochemical reactions and as a fluorescent probe in biological imaging.

    Medicinal Chemistry: The compound’s structural features allow it to interact with various biological targets, making it a potential candidate for drug development and therapeutic applications.

    Industrial Applications: It can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways:

    Electronic Interactions: The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins.

    Hydrogen Bonding: The hydroxy and anilino groups can form hydrogen bonds with biological molecules, affecting their structure and function.

    Photophysical Properties: Its ability to absorb and emit light can be harnessed in photodynamic therapy and other light-based treatments.

Comparison with Similar Compounds

2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione can be compared with similar compounds such as:

    Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and 1-hydroxyanthracene-9,10-dione share similar structural features but differ in their electronic and photophysical properties.

    Phenylethenyl Derivatives: Compounds like stilbene and its derivatives have similar phenylethenyl groups but lack the anthracene core, leading to different reactivity and applications.

    tert-Butyl Substituted Compounds: Compounds like tert-butylbenzene and tert-butylphenol have similar tert-butyl groups but differ in their overall structure and chemical behavior.

Properties

IUPAC Name

2-(4-tert-butyl-N-[(E)-2-phenylethenyl]anilino)-1-hydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27NO3/c1-32(2,3)22-13-15-23(16-14-22)33(20-19-21-9-5-4-6-10-21)27-18-17-26-28(31(27)36)30(35)25-12-8-7-11-24(25)29(26)34/h4-20,36H,1-3H3/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRADYHBINFRKCV-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C=CC2=CC=CC=C2)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N(/C=C/C2=CC=CC=C2)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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